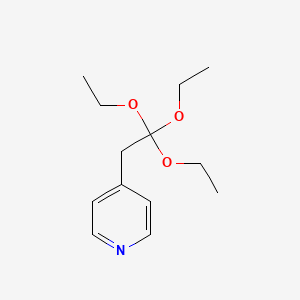
4-(2,2,2-Triethoxyethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Triethoxyethyl)pyridine is an organosilicon compound with the chemical formula C13H23NO3Si. It is a colorless to light yellow liquid that is soluble in some organic solvents, such as alcohols and hydrocarbons . This compound is used as an organosilicon reagent and plays an important role in organic synthesis and functional chemistry .
Preparation Methods
4-(2,2,2-Triethoxyethyl)pyridine can be prepared by reacting 4-pyridineethanol with triethoxychlorosilane . The specific reaction conditions and steps may vary depending on the preparation method. Industrial production methods often involve the use of glacial acetic acid or methanol as solvents, and the reactions generally proceed in high yields with reaction temperatures not exceeding 140°C .
Chemical Reactions Analysis
4-(2,2,2-Triethoxyethyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grignard reagents, acetic anhydride, and DMF . Major products formed from these reactions include 2-substituted pyridines and 2,6-disubstituted pyridines .
Scientific Research Applications
4-(2,2,2-Triethoxyethyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for coordination with metal ions and related compounds . In biology, it can be used as a surface modifier in the fields of coatings, inks, and adhesives . In medicine, derivatives of pyridine, such as this compound, have been reported to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties . In industry, it is used as an organic modifier to improve the special properties of materials .
Mechanism of Action
The mechanism by which 4-(2,2,2-Triethoxyethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. For example, in the case of organophosphate poisoning, compounds like pralidoxime, which contain a pyridine core, bind to the active site of the acetylcholinesterase enzyme and displace the phosphate from the serine residue . This regenerates the fully functional enzyme and reverses the effects of the poisoning .
Comparison with Similar Compounds
4-(2,2,2-Triethoxyethyl)pyridine can be compared with other similar compounds, such as 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives . These compounds share a similar pyridine core but differ in their substituents, which can lead to variations in their chemical properties and applications. For example, 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives are used in the synthesis of substituted imidazoles and pyrimidines .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific research and industrial processes.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-7-9-14-10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
BKCADVDCCSCLSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=NC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















